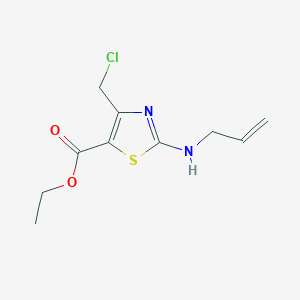

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(chloromethyl)-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c1-3-5-12-10-13-7(6-11)8(16-10)9(14)15-4-2/h3H,1,4-6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNABVIWZJFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NCC=C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101163359 | |

| Record name | Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937598-43-1 | |

| Record name | Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101163359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the allylamino and chloromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Allylamino Group: The allylamino group can be introduced through a nucleophilic substitution reaction using an allylamine derivative. This step may require the use of a polar aprotic solvent such as dimethylformamide (DMF) and a catalyst like triethylamine.

Chloromethylation: The chloromethyl group is typically introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid. This step requires careful control of reaction conditions to prevent side reactions and ensure high selectivity.

Industrial Production Methods

Industrial production of Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

Substitution: Allylamine, thiourea, dimethylformamide (DMF), and triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry and materials science.

Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.

Industry: It may be used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate depends on its specific application and the biological target. In general, the compound may interact with enzymes, receptors, or other biomolecules through covalent or non-covalent interactions. The presence of the allylamino and chloromethyl groups allows for potential binding to active sites or modification of target proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₃ClN₂O₂S

- Molecular Weight : 260.74 g/mol

- Structural Features : The thiazole core provides aromatic stability, and the electron-withdrawing carboxylate ester at position 5 modulates electronic properties.

Its structural motifs align with intermediates in drug discovery, particularly for SIRT2 inhibitors or kinase-targeting agents .

Comparison with Similar Thiazole Derivatives

Structural and Functional Variations

The following table summarizes key structural differences and similarities among ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate and related compounds:

Biological Activity

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in drug discovery.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate is with a molecular weight of approximately 248.74 g/mol. The unique combination of functional groups, including the allylamino and chloromethyl moieties, contributes to its reactivity and biological activity.

The biological activity of Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus interfering with metabolic pathways.

- Antimicrobial Activity : Its derivatives have shown potential antimicrobial properties, particularly against certain bacterial strains and fungi.

- Anticancer Properties : Preliminary studies indicate that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate and its derivatives have exhibited varying degrees of antimicrobial activity. A comparative analysis of its activity against different microbial strains is summarized in the following table:

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Bacillus subtilis | Moderate | |

| Candida albicans | Moderate | |

| Staphylococcus aureus | Inactive | |

| Escherichia coli | Weak |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, certain derivatives have shown cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| NCI-H522 (Lung Cancer) | 0.06 | |

| MCF7 (Breast Cancer) | 0.1 | |

| HT29 (Colon Cancer) | 2.5 |

Case Studies

- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of thiazole derivatives, Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate showed moderate inhibition against Bacillus subtilis and Candida albicans, indicating its potential as an antimicrobial agent in drug formulation .

- Cytotoxicity Assay : A cytotoxicity assay conducted on various cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxic effects, particularly against lung and breast cancer cell lines, suggesting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions. A common approach involves coupling ethyl 2-amino-thiazole-5-carboxylate derivatives with allylamine, followed by chloromethylation at the 4-position. Key steps include:

- Nucleophilic substitution : Reacting ethyl 2-aminothiazole-5-carboxylate with allyl bromide under basic conditions (e.g., triethylamine in acetonitrile) to introduce the allylamino group .

- Chloromethylation : Treating the intermediate with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ .

- Purification : Use preparative HPLC or column chromatography to isolate the final product. Optimize temperature (60–80°C) and solvent polarity to improve yield (typical range: 50–70%) .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals confirm the compound’s identity?

- Analytical Workflow :

- NMR :

- ¹H NMR : A triplet for the ethyl ester (–OCH₂CH₃, δ ~1.3 ppm), a singlet for the chloromethyl (–CH₂Cl, δ ~4.5 ppm), and allylamino protons (δ ~5.2–5.8 ppm for CH₂=CH–) .

- ¹³C NMR : Signals at δ ~165 ppm (ester carbonyl) and δ ~60–70 ppm (chloromethyl carbon) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ with m/z matching the molecular formula (C₁₀H₁₂ClN₂O₂S: calculated 283.04) .

- X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Best Practices :

- Store in airtight, light-resistant containers at –20°C.

- Avoid moisture (hygroscopic due to the ester group) and monitor degradation via TLC or HPLC (look for hydrolysis products like carboxylic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- SAR Framework :

- Variable Substituents : Synthesize analogs with modified allylamino (e.g., propylamino, cyclohexylamino) or chloromethyl (e.g., fluoromethyl, hydroxymethyl) groups .

- Biological Assays : Test against target enzymes (e.g., protein tyrosine phosphatases or kinases) using fluorescence-based assays. Measure IC₅₀ values and compare with controls (e.g., known inhibitors) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites, prioritizing substituents that enhance hydrophobic interactions or hydrogen bonding .

Q. How can contradictory data on antimicrobial efficacy among thiazole derivatives be resolved?

- Resolution Strategies :

- Standardized Assays : Use CLSI/M07-A11 guidelines for MIC determination to ensure reproducibility.

- Pharmacokinetic Profiling : Assess membrane permeability (Caco-2 assays) and metabolic stability (liver microsomes) to distinguish intrinsic activity from bioavailability issues .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) and structurally similar thiazoles to isolate substituent-specific effects .

Q. What computational approaches predict the compound’s interaction with biological targets like SIRT2 or PTP1B?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding to SIRT2 (PDB: 3ZGO) using GROMACS; analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Develop 2D-QSAR models with descriptors like logP, polar surface area, and electronegativity of substituents to correlate structure with inhibitory activity .

- In Silico Toxicity : Use ADMET predictors (e.g., SwissADME) to assess hepatotoxicity risks and guide analog design .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields for similar thiazole derivatives?

- Root Causes :

- Reaction Conditions : Variations in solvent (acetonitrile vs. DMF), temperature, or catalyst loading (triethylamine vs. DBU) significantly impact yields .

- Purification Methods : HPLC vs. recrystallization may lead to differences in reported purity and isolated mass .

- Mitigation : Replicate procedures with strict control of variables and report detailed reaction parameters (e.g., inert atmosphere, stirring rate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.